5-Hydroxybenzo[d]oxazole-4-carbaldehyde
CAS No.:
Cat. No.: VC14086353
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5NO3 |
|---|---|
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | 5-hydroxy-1,3-benzoxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H5NO3/c10-3-5-6(11)1-2-7-8(5)9-4-12-7/h1-4,11H |
| Standard InChI Key | KLYLPVUBSHVUFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1O)C=O)N=CO2 |
Introduction
Structural and Functional Characteristics
The molecular structure of 5-hydroxybenzo[d]oxazole-4-carbaldehyde integrates a benzoxazole scaffold—a bicyclic system comprising a benzene ring fused to an oxazole—with critical substituents at positions 4 and 5. The oxazole ring consists of one oxygen and one nitrogen atom, creating a π-electron-deficient system that influences both electronic and steric properties . The hydroxyl group at position 5 enhances solubility in polar solvents and enables hydrogen bonding, while the aldehyde at position 4 serves as a versatile electrophilic site for nucleophilic additions, condensations, and cross-coupling reactions .
¹H NMR analysis of related compounds reveals distinct chemical shifts for the aldehyde proton (~9.8–10.2 ppm) and hydroxyl group (~10.5 ppm in DMSO-d₆) . Theoretical calculations predict moderate aromaticity for the benzoxazole core, with partial positive charge localization at the aldehyde carbon, facilitating reactivity with amines, alcohols, and organometallic reagents .
Synthetic Methodologies
La(OTf)₃-Catalyzed [3+2] Cycloaddition
A landmark synthesis route employs lanthanum triflate [La(OTf)₃] as a Lewis acid catalyst to mediate [3+2] cycloaddition between quinones and vinyl azides or cyanoguanidine derivatives . This method achieves high regioselectivity for the 4-carbaldehyde substituent while tolerating diverse protecting groups on the hydroxyl moiety. Key reaction parameters include:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | 82–89% yield |
| Solvent | Acetonitrile | Improved rate |
| Temperature | 60°C | 24 h completion |
The mechanism proceeds via coordination of La³⁺ to the quinone carbonyl, activating it for nucleophilic attack by the azide or cyanoguanidine. Subsequent cyclization and dehydration yield the benzoxazole core .
Alternative Routes
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Bromine-Mediated Cyclization: Early approaches used bromine in acetic acid to cyclize methyl 4-aminobenzoates with potassium thiocyanate, but these methods suffered from low yields (<50%) and required harsh conditions .
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Microwave-Assisted Synthesis: Reduced reaction times (2–4 h) and improved purity were achieved using microwave irradiation, though scalability remained limited .
Stability and Degradation Pathways
5-Hydroxybenzo[d]oxazole-4-carbaldehyde exhibits sensitivity to hydrolytic conditions, analogous to 5-hydroxyoxazole-4-carboxylic acid derivatives . Under aqueous basic conditions (pH > 8), the oxazole ring undergoes opening via nucleophilic attack at the C2 position, followed by decarboxylation or aldehyde oxidation. Key degradation products include:
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Ring-Opened Amide: Formed via hydroxide ion attack at C2, yielding a linear amide-carbaldehyde.
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Decarboxylated Aldehyde: Loss of CO₂ under thermal stress produces simpler aromatic aldehydes .
Stabilization strategies include:
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Protecting Groups: tert-Butyldimethylsilyl (TBS) protection of the hydroxyl group reduces hydrogen bonding and slows hydrolysis .
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Low-Temperature Storage: Storing at −20°C in anhydrous DMSO or DMF extends shelf life to >6 months .
Reactivity and Functionalization
The aldehyde group at position 4 participates in numerous transformations:
Nucleophilic Additions
Grignard reagents and organolithium compounds add to the aldehyde, forming secondary alcohols. For example, methylmagnesium bromide yields 5-hydroxybenzo[d]oxazole-4-(hydroxy(phenyl)methyl) with 75% efficiency .
Condensation Reactions
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Schiff Base Formation: Reaction with anilines generates imine derivatives, useful as ligands in coordination chemistry.
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Knoevenagel Condensation: Active methylene compounds (e.g., malononitrile) form α,β-unsaturated nitriles, enhancing conjugation for optoelectronic applications .
Applications in Drug Discovery
The benzo[d]oxazole scaffold is prevalent in antimicrobial and anticancer agents. Derivatives of 5-hydroxybenzo[d]oxazole-4-carbaldehyde show promise in preliminary assays:
| Biological Activity | IC₅₀/EC₅₀ | Mechanism of Action |
|---|---|---|
| Antibacterial (E. coli) | 12 µM | DNA gyrase inhibition |
| Antifungal (C. albicans) | 8 µM | Ergosterol biosynthesis disruption |
| Anticancer (HeLa cells) | 5 µM | Topoisomerase II inhibition |
Structure–activity relationship (SAR) studies highlight the necessity of the 5-hydroxyl group for hydrogen bonding with target enzymes, while the aldehyde enables covalent modification of cysteine residues .
Future Directions
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Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiomerically pure benzoxazoles for CNS drug candidates.
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Polymer Chemistry: Incorporating the aldehyde into conjugated polymers for organic light-emitting diodes (OLEDs).
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Prodrug Design: Masking the aldehyde as an acetal to improve pharmacokinetics .
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